molecular formula C4H2Cl2O2 B107422 Fumaryl chloride CAS No. 627-63-4

Fumaryl chloride

Cat. No.: B107422
CAS No.: 627-63-4
M. Wt: 152.96 g/mol
InChI Key: ZLYYJUJDFKGVKB-OWOJBTEDSA-N
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Description

Fumaryl chloride, also known as 2-butenedioyl dichloride, is an organic compound with the molecular formula C₄H₂Cl₂O₂. It is a colorless to pale yellow liquid with a pungent odor. This compound is primarily used in organic synthesis and serves as an intermediate in the production of various chemicals .

Mechanism of Action

Target of Action

Fumaryl chloride is a chemical compound with the formula ClCOCH=CHCOCl . It is primarily used as a reagent in organic synthesis . The primary targets of this compound are organic compounds with active hydrogen atoms, such as alcohols and amines, where it acts as an acylating agent .

Mode of Action

This compound reacts with these targets through a process known as acylation. In this reaction, the chloride ions in this compound are replaced by the nucleophilic part of the target molecule, forming an ester or amide bond . This changes the chemical structure of the target molecule, potentially altering its properties and behavior.

Biochemical Pathways

The exact biochemical pathways affected by this compound depend on the specific target molecules it reacts with. For example, this compound has been used in the preparation of high molecular weight poly(propylene fumarate), a biodegradable polymer used in medical applications . In this case, the reaction of this compound with propylene glycol forms the polymer, affecting the biochemical pathways related to the degradation and metabolism of this material in the body .

Pharmacokinetics

The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, are not well-studied. As a small, lipophilic molecule, it is likely to be well-absorbed and distributed throughout the body. Due to its reactivity, it may be rapidly metabolized and excreted .

Result of Action

The result of this compound’s action is the formation of new chemical compounds through acylation reactions. These new compounds can have a wide range of properties and effects, depending on their structure and the context in which they are used .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the presence of water can lead to hydrolysis of this compound, reducing its effectiveness as an acylating agent . Additionally, this compound is sensitive to heat and light, which can cause it to decompose . Therefore, it is typically stored under inert gas and protected from moisture .

Preparation Methods

Synthetic Routes and Reaction Conditions: Fumaryl chloride can be synthesized through several methods:

Industrial Production Methods: The industrial production of this compound typically involves the reaction of maleic anhydride with phthaloyl chloride under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Fumaryl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols

    Catalysts: Zinc chloride, anhydrous conditions

Major Products:

Properties

IUPAC Name

(E)-but-2-enedioyl dichloride
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InChI

InChI=1S/C4H2Cl2O2/c5-3(7)1-2-4(6)8/h1-2H/b2-1+
Source PubChem
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InChI Key

ZLYYJUJDFKGVKB-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=CC(=O)Cl)C(=O)Cl
Source PubChem
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Isomeric SMILES

C(=C/C(=O)Cl)\C(=O)Cl
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Molecular Formula

C4H2Cl2O2
Record name FUMARYL CHLORIDE
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DSSTOX Substance ID

DTXSID3033519
Record name Fumaryl chloride
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Molecular Weight

152.96 g/mol
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Physical Description

Fumaryl chloride appears as a straw colored fuming liquid with a pungent odor. Vapors irritate the eyes and mucous membranes. Corrosive to metals and tissue., Fuming straw-colored liquid with a pungent odor; [CAMEO] Colorless liquid with an acrid odor; [Alfa Aesar MSDS]
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Record name Fumaryl chloride
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Vapor Pressure

2.07 [mmHg]
Record name Fumaryl chloride
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CAS No.

627-63-4
Record name FUMARYL CHLORIDE
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Record name Fumaryl chloride
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Record name 2-Butenedioyl dichloride, (2E)-
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Record name Fumaryl chloride
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Record name Fumaroyl chloride
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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